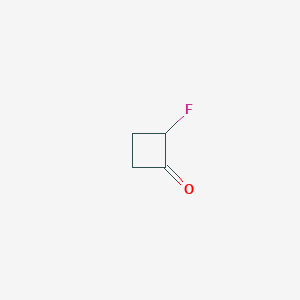

2-Fluorocyclobutan-1-one

Descripción

2-Fluorocyclobutan-1-one (CAS: 850808-37-6) is a fluorinated cyclobutanone derivative characterized by a four-membered cyclobutane ring with a ketone group at position 1 and a fluorine atom at position 2. Its molecular formula is C₄H₅FO, with a molecular weight of 88.08 g/mol. The compound is distinguished by the interplay of ring strain (inherent to cyclobutane) and the electron-withdrawing effects of fluorine, which influence its reactivity and physical properties.

Propiedades

IUPAC Name |

2-fluorocyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO/c5-3-1-2-4(3)6/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKLTDVOKPCAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclobutan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclobutanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.

Industrial Production Methods: In an industrial setting, the production of 2-Fluorocyclobutan-1-one may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where cyclobutanone is continuously fed into a reactor along with the fluorinating agent. This method ensures a consistent and high-yield production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluorocyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-fluorocyclobutanol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: 2-Fluorocyclobutanol.

Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluorocyclobutan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorine atom.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Fluorocyclobutan-1-one involves its interaction with various molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further affecting the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Comparison with Fluorinated Cyclobutane Derivatives

2-Fluorocyclobutan-1-amine (CAS: 1780651-85-5)

2-Fluorocyclobutan-1-ol (CAS: 2090743-19-2)

- Molecular Formula : C₄H₇FO

- Molecular Weight : 90.10 g/mol (estimated).

- Key Differences :

Table 1: Fluorinated Cyclobutane Derivatives

| Compound | CAS Number | Functional Group | Molecular Weight (g/mol) | Suppliers |

|---|---|---|---|---|

| 2-Fluorocyclobutan-1-one | 850808-37-6 | Ketone | 88.08 | 1 |

| 2-Fluorocyclobutan-1-amine | 1780651-85-5 | Amine | 89.11 | 4 |

| 2-Fluorocyclobutan-1-ol | 2090743-19-2 | Alcohol | ~90.10 | 5 |

Comparison with Non-Fluorinated Cyclobutanones

3-Cyclopentylcyclobutan-1-one (Category: F3)

- Molecular Formula: Not explicitly provided, but estimated as C₉H₁₄O.

- Key Differences :

2-((E)-4-Methylbenzylidene)cyclobutan-1-one

- Structure: Features a benzylidene group conjugated to the cyclobutanone ring.

- Key Differences :

Comparison with Linear Fluorinated Compounds

2-Fluorobutanoic Acid (CAS: 433-44-3)

- Molecular Formula : C₄H₇FO₂

- Molecular Weight : 106.10 g/mol .

- Key Differences: Linear structure with a carboxylic acid group, leading to higher acidity (pKa ~2.5–3.0) compared to the neutral cyclobutanone. Greater industrial relevance in pharmaceutical synthesis due to carboxylic acid functionality .

Actividad Biológica

2-Fluorocyclobutan-1-one is a fluorinated cyclobutanone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

2-Fluorocyclobutan-1-one features a cyclobutane ring with a ketone functional group and a fluorine atom. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds. For instance, compounds similar to 2-fluorocyclobutan-1-one have shown significant activity against various bacterial strains.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| 2-Fluorocyclobutan-1-one | TBD | TBD |

Note : TBD (To Be Determined) indicates that specific values for 2-fluorocyclobutan-1-one are not yet available in literature.

Anticancer Activity

Fluorinated compounds have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), Caco2 (colon cancer).

- Results : Compounds with similar structures to 2-fluorocyclobutan-1-one showed IC50 values ranging from 10 µM to 50 µM against these cell lines.

The biological activity of 2-fluorocyclobutan-1-one may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated cyclobutanones demonstrated their efficacy against Staphylococcus aureus. The results indicated that these compounds could inhibit biofilm formation, which is crucial for treating chronic infections.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis of various cyclobutanones, 2-fluorocyclobutan-1-one was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed that it exhibited moderate cytotoxicity, warranting further investigation into its therapeutic potential.

Structure-Activity Relationship (SAR)

The introduction of fluorine into cyclic structures often enhances biological activity due to increased electron-withdrawing effects, leading to improved interactions with biological targets. Understanding the SAR will be crucial for optimizing the efficacy of 2-fluorocyclobutan-1-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.